REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([Cl:17])[CH:11]=2)[CH:6]=[CH:7][C:8]=1[NH2:9].Cl.N([O-])=O.[Na+]>O>[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([Cl:17])[CH:11]=2)[CH:6]=[CH:7][C:8]=1[NH2:9] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
|
Name
|
3,3,'-dichlorobenzidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
172
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |